molecular formula C19H17N9O5S2 B1663582 Céfozopran CAS No. 113359-04-9

Céfozopran

Numéro de catalogue: B1663582
Numéro CAS: 113359-04-9
Poids moléculaire: 515.5 g/mol
Clé InChI: QDUIJCOKQCCXQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefozopran is a fourth-generation cephalosporin . It is a parenteral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria .


Synthesis Analysis

Cefozopran can be synthesized using GCLE (7-phenylethyl amide-3-chloromethyl-3-cephem-4-carboxylic p-methoxybenzyl methyl) as a raw material .


Molecular Structure Analysis

The molecular formula of Cefozopran is C19H17N9O5S2 . The average mass is 515.526 Da and the monoisotopic mass is 515.079407 Da .


Chemical Reactions Analysis

The degradation kinetic profile of solid-state cefozopran hydrochloride was found to obey first-order reaction where the rate of drug degradation reaction depends on the concentration of the drug .


Physical and Chemical Properties Analysis

Cefozopran has a molecular formula of C19H17N9O5S2 and a molecular weight of 515.52 g/mol . The physical and chemical properties of Cefozopran hydrochloride are not fully available .

Applications De Recherche Scientifique

Activité antibactérienne à large spectre

Le céfozopran est une céphalosporine parentérale à large spectre d'activité contre les bactéries Gram-positives et Gram-négatives . Ceci en fait un antibiotique polyvalent pouvant être utilisé pour traiter diverses infections bactériennes.

Pharmacocinétique chez les sujets sains

Des études ont été menées pour évaluer la pharmacocinétique du this compound après administration intraveineuse en dose unique et multiples chez des sujets sains . Ces études fournissent des informations précieuses pour la guidance clinique dans son application.

Augmentation proportionnelle de l'exposition en fonction de la dose

L'exposition au this compound augmente de manière proportionnelle à la dose entre 0,5 et 2,0 g . Cela signifie que l'exposition de l'organisme au médicament augmente proportionnellement à la dose, ce qui est une information importante pour déterminer le dosage approprié.

Aucune accumulation avec l'administration répétée

Le this compound ne présente aucune accumulation avec l'administration répétée . C'est une caractéristique importante car cela signifie que le médicament ne s'accumule pas dans l'organisme au fil du temps, ce qui peut parfois entraîner des effets indésirables.

Sûr et bien toléré

Le this compound s'est avéré sûr et bien toléré chez les volontaires sains . C'est une information cruciale car elle indique que le médicament est susceptible d'être bien toléré par les patients.

Excrétion par le rein

Le this compound est principalement excrété sous sa forme inchangée par le rein . Cette information est importante pour les patients atteints de maladie rénale, car ils peuvent nécessiter un dosage ou une surveillance différents.

Application dans le traitement des infections

L'infection reste une cause importante de morbidité et de mortalité chez les patients atteints de cancer et d'autres maladies myélosuppressives sous-jacentes . L'activité antibactérienne à large spectre du this compound en fait un candidat potentiel pour le traitement de ces infections.

Optimisation du schéma posologique

Des recherches sont en cours pour établir un modèle pharmacocinétique de population du this compound en utilisant les données des patients et l'utiliser pour explorer des schémas posologiques alternatifs . Cela pourrait optimiser le schéma posologique actuellement utilisé pour obtenir une plus grande probabilité d'exposition pharmacodynamique contre les bactéries pathogènes.

Safety and Hazards

When handling Cefozopran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mécanisme D'action

Target of Action

Cefozopran, a fourth-generation cephalosporin , primarily targets bacterial cell walls, specifically the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Like all beta-lactam antibiotics, cefozopran binds to the PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to bacterial cell death, thereby exerting its antibacterial effect .

Biochemical Pathways

This interference leads to the weakening of the cell wall, causing osmotic imbalance and eventually cell lysis and death .

Pharmacokinetics

Cefozopran exhibits dose-proportional pharmacokinetics, with maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) increasing proportionally with dose . The mean half-life in plasma ranges from 1.20 to 2.80 hours . Cefozopran is primarily excreted unchanged via the kidneys, with no significant accumulation observed with multiple doses . The renal excretion rate varies from 65.99 to 73.33% .

Result of Action

The primary result of cefozopran’s action is the death of bacterial cells due to the disruption of cell wall synthesis . This makes cefozopran effective against a broad spectrum of Gram-positive and Gram-negative bacteria .

Action Environment

Environmental factors such as temperature and humidity can influence the stability of cefozopran . Additionally, the presence of impurities can affect the specific optical rotation of cefozopran, potentially influencing its efficacy . Furthermore, the release of cefozopran in the environment, particularly in soil-water ecosystems, can have significant impacts on human health and the environment .

Propriétés

IUPAC Name

7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUIJCOKQCCXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N9O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113359-04-9
Record name Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefozopran
Reactant of Route 2
Reactant of Route 2
Cefozopran
Reactant of Route 3
Reactant of Route 3
Cefozopran
Reactant of Route 4
Cefozopran
Reactant of Route 5
Cefozopran
Reactant of Route 6
Cefozopran
Customer
Q & A

Q1: How does Cefozopran exert its antibacterial effect?

A1: Cefozopran, a fourth-generation cephalosporin antibiotic, acts by disrupting the synthesis of peptidoglycans in bacterial cell walls. Specifically, it binds to penicillin-binding proteins (PBPs), particularly PBP 5, in Enterococcus faecalis. This binding inhibits the transpeptidation reaction, ultimately leading to bacterial cell death [].

Q2: What is the molecular formula and weight of Cefozopran hydrochloride?

A2: Cefozopran hydrochloride has the molecular formula C20H20ClN9O7S2 • HCl and a molecular weight of 624.51 g/mol [].

Q3: What spectroscopic data is available for Cefozopran hydrochloride?

A3: Researchers have used various spectroscopic techniques to characterize Cefozopran hydrochloride, including elemental analysis (EA), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [].

Q4: How stable is Cefozopran hydrochloride in different conditions?

A4: Cefozopran hydrochloride degrades in aqueous solutions, with degradation rate influenced by pH. It is most stable at slightly acidic and neutral pH and less stable in alkaline conditions []. In the solid state, its degradation follows first-order kinetics, affected by temperature and relative humidity [].

Q5: What strategies can be employed to improve the stability of Cefozopran hydrochloride formulations?

A5: Researchers are exploring the use of different Cefozopran hydrochloride forms, including hydrates and solvates, to enhance stability. For instance, the development of a Cefozopran hydrochloride isopropanol solvate has shown promise in improving stability [].

Q6: What analytical methods are employed to quantify Cefozopran in biological samples?

A6: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying Cefozopran in human plasma and urine []. The method involves a simple protein precipitation step for plasma samples and external standard calibration for quantification [].

Q7: How is the quality of Cefozopran hydrochloride ensured during development and manufacturing?

A7: Strict quality control measures are implemented throughout the development and manufacturing process of Cefozopran hydrochloride, ensuring consistent quality, safety, and efficacy. These measures involve adherence to established pharmacopeia standards, rigorous testing of raw materials and finished products, and monitoring of critical quality attributes [, ].

Q8: What is the pharmacokinetic profile of Cefozopran in humans?

A8: Following intravenous administration, Cefozopran exhibits linear pharmacokinetics in healthy volunteers []. It distributes rapidly, with a half-life ranging from 1.97 to 2.44 hours, and is primarily eliminated through the urinary pathway [].

Q9: How does body weight influence Cefozopran pharmacokinetics in pediatric patients?

A9: Body weight is a significant covariate for Cefozopran pharmacokinetics in pediatric patients []. A two-compartment model incorporating body weight was developed to describe the drug's pharmacokinetic behavior in this population [].

Q10: What is the relationship between Cefozopran pharmacokinetics and its pharmacodynamics?

A10: Monte Carlo simulations, based on population pharmacokinetic data and minimum inhibitory concentrations (MICs), have been used to optimize the dosage and frequency of Cefozopran administration []. The aim is to achieve a time above MIC of 70% or higher for effective bacterial killing [, ].

Q11: What is the efficacy of Cefozopran in treating infections caused by common bacterial pathogens?

A11: Cefozopran demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa [, ]. Clinical studies have demonstrated its efficacy in treating respiratory tract infections, urinary tract infections, and other bacterial infections [, , , , ].

Q12: Are there any animal models used to study the efficacy of Cefozopran?

A12: A murine model of hematogenous pneumococcal meningitis has been developed and utilized to assess the therapeutic efficacy of Cefozopran []. This model allows researchers to investigate the drug's ability to penetrate the cerebrospinal fluid and its effectiveness in treating this serious infection [].

Q13: Are there any known mechanisms of resistance to Cefozopran?

A13: Resistance to Cefozopran can arise through various mechanisms, including the production of beta-lactamases, alterations in PBPs, and reduced outer membrane permeability [, ]. Specifically, overproduction of outer membrane proteins like OprM and OprJ in Pseudomonas aeruginosa has been linked to resistance against Cefozopran and other antibiotics [].

Q14: Is there cross-resistance between Cefozopran and other antibiotics?

A14: Cross-resistance between Cefozopran and other beta-lactam antibiotics, such as ceftazidime and cefepime, can occur, particularly in non-glucose fermentative bacteria []. This cross-resistance highlights the importance of monitoring resistance patterns and exploring alternative treatment options when necessary [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.